4-Ureido-benzenesulfonyl chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ureido-benzenesulfonyl chloride can be synthesized through the reaction of benzenesulfonyl chloride with urea under specific conditions. The reaction typically involves the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Ureido-benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form corresponding sulfonamide or sulfonate derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form 4-ureido-benzenesulfonic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Solvents: Dichloromethane, ethanol
Catalysts: Triethylamine, pyridine
Major Products:
Sulfonamide Derivatives: Formed through substitution reactions with amines.
Sulfonate Derivatives: Formed through substitution reactions with alcohols.
4-Ureido-benzenesulfonic Acid: Formed through hydrolysis.
Scientific Research Applications
4-Ureido-benzenesulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-ureido-benzenesulfonyl chloride involves its ability to react with nucleophilic sites on biological molecules. This reactivity allows it to inhibit enzymes by forming covalent bonds with active site residues, thereby blocking the enzyme’s activity. The molecular targets and pathways involved in its action are still under investigation, but it is believed to interact with proteins and enzymes through its sulfonyl chloride group .
Comparison with Similar Compounds
Benzenesulfonyl Chloride: Similar in structure but lacks the ureido group.
4-Aminobenzenesulfonyl Chloride: Contains an amino group instead of a ureido group.
4-Nitrobenzenesulfonyl Chloride: Contains a nitro group instead of a ureido group.
Uniqueness: 4-Ureido-benzenesulfonyl chloride is unique due to the presence of the ureido group, which imparts distinct chemical and biological properties. This group enhances its reactivity with nucleophiles and its potential as an enzyme inhibitor, making it a valuable compound in various research applications .
Biological Activity
4-Ureido-benzenesulfonyl chloride (CAS 40685-78-7) is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in biochemical research and medicinal chemistry. This compound is characterized by its ability to interact with nucleophilic sites on biological molecules, which can lead to enzyme inhibition and other biological effects. This article reviews the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.
- Molecular Formula : C₇H₇ClN₂O₃S
- Molecular Weight : 234.66 g/mol
- Structure : The compound features a ureido group attached to a benzenesulfonyl chloride moiety, enhancing its reactivity towards nucleophiles.
This compound primarily acts by forming covalent bonds with nucleophilic residues in enzymes, effectively inhibiting their activity. This mechanism can be summarized as follows:
- Nucleophilic Attack : The sulfonyl chloride group reacts with nucleophiles (e.g., amines or thiols) present in the active sites of enzymes.
- Enzyme Inhibition : By covalently modifying the enzyme, the compound can hinder substrate binding or catalytic activity, leading to inhibition.
Enzyme Inhibition
Research has highlighted the compound's role as an inhibitor of various enzymes:
- Carbonic Anhydrase Inhibition : Studies have shown that derivatives similar to this compound exhibit significant inhibitory effects on carbonic anhydrase IX (CA IX), with IC₅₀ values ranging from 10.93 to 25.06 nM, indicating a strong selectivity for CA IX over CA II .
- Apoptosis Induction : Certain analogs have been reported to induce apoptosis in cancer cell lines such as MDA-MB-231, demonstrating a potential application in cancer therapy .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties:
- Inhibition of Bacterial Growth : Compounds derived from this compound showed significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae at concentrations around 50 μg/mL .
Research Applications
This compound is utilized across various fields:
- Biochemical Studies : It serves as a reagent for studying enzyme mechanisms and protein interactions.
- Medicinal Chemistry : Ongoing research aims to explore its therapeutic potential, particularly in oncology and infectious diseases.
- Synthetic Chemistry : The compound is used in the synthesis of sulfonamide derivatives and other complex organic molecules.
Case Studies
Properties
IUPAC Name |
4-(carbamoylamino)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O3S/c8-14(12,13)6-3-1-5(2-4-6)10-7(9)11/h1-4H,(H3,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJKMQNJQCJCAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)N)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40685-78-7 |
Source
|
Record name | 40685-78-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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